2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at specific positions on the pyrrolo[3,2-d]pyrimidine ring. It is an organic intermediate used in various chemical and pharmaceutical applications due to its unique structural properties .
Biochemical Analysis
Biochemical Properties
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism. The compound’s interaction with DPP-IV results in the inhibition of this enzyme, leading to prolonged therapeutic control of blood glucose levels . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of DPP-IV can affect insulin signaling pathways, thereby modulating glucose uptake and metabolism in cells . Furthermore, this compound may impact the expression of genes involved in metabolic processes, leading to changes in cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s structure allows it to fit into the active site of DPP-IV, thereby inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, which play a role in regulating insulin secretion. Additionally, this compound may influence other molecular pathways by binding to different biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. Its primary role is the inhibition of DPP-IV, which affects glucose metabolism by preventing the degradation of incretin hormones . This inhibition leads to increased insulin secretion and improved glucose control. Additionally, the compound may interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with target enzymes and proteins, thereby influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ethyl cyanoacetate or isoxazole as starting materials, followed by chlorination and iodination reactions under controlled conditions . Microwave-assisted synthesis has also been explored as a robust approach for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium hydroxide for substitution reactions, and various oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a DPP-IV inhibitor, it binds to the DPP-IV enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound may also interact with other enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound with different substitution patterns, which can lead to different chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their anticancer, antiviral, and antibacterial activities, highlighting the versatility of the pyrrolopyrimidine scaffold.
Properties
IUPAC Name |
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDFXIAEFUSRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693344 | |
Record name | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928840-99-7 | |
Record name | 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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